molecular formula C14H11ClFNO3 B1149298 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester CAS No. 104599-90-8

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester

Cat. No.: B1149298
CAS No.: 104599-90-8
M. Wt: 295.6934432
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Description

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester is a chemical compound known for its significant role in the synthesis of various pharmaceutical agents. This compound is also referred to as fluoroquinolonic acid and is an intermediate in the production of ciprofloxacin hydrochloride, a widely used antibacterial drug .

Mechanism of Action

Target of Action

The compound, also known as 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid or fluoroquinolonic acid , is an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. The primary targets of this compound are likely to be bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV .

Mode of Action

As an intermediate in the synthesis of ciprofloxacin, this compound likely shares a similar mode of action. Ciprofloxacin acts by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are necessary for bacterial DNA replication, transcription, repair, and recombination .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV leads to the disruption of several biochemical pathways. The most significant is the inhibition of DNA replication, leading to the cessation of bacterial growth and cell death .

Pharmacokinetics

Ciprofloxacin is rapidly absorbed after oral administration, with peak serum concentrations achieved within 1-2 hours. It is widely distributed throughout the body and is eliminated primarily through renal excretion .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and cell death. By inhibiting the enzymes necessary for DNA replication, the compound prevents the bacteria from reproducing and repairing damage, leading to cell death .

Action Environment

The efficacy and stability of this compound are likely to be influenced by various environmental factors. For instance, the presence of divalent cations such as magnesium and calcium can interfere with the activity of fluoroquinolones. Additionally, the compound’s stability and activity may be affected by pH and temperature .

Biochemical Analysis

Biochemical Properties

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair in bacteria. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth . The interactions between this compound and these enzymes are highly specific, making it an effective antibacterial agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, the compound disrupts DNA replication and transcription, leading to cell death. It also affects cell signaling pathways by interfering with the normal functioning of DNA gyrase and topoisomerase IV. This disruption can lead to changes in gene expression and cellular metabolism, ultimately resulting in the inhibition of bacterial growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of DNA gyrase and topoisomerase IV. This binding inhibits the catalytic activity of these enzymes, preventing the supercoiling and relaxation of bacterial DNA. The compound also induces the formation of stable complexes between the enzymes and DNA, leading to the generation of double-strand breaks in the bacterial chromosome . These breaks are lethal to bacteria, resulting in cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on bacterial cells, leading to the development of resistance in some bacterial strains . This resistance is often due to mutations in the genes encoding DNA gyrase and topoisomerase IV.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At high doses, it can cause adverse effects such as gastrointestinal disturbances, liver toxicity, and damage to cartilage in young animals . These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is metabolized in the liver by cytochrome P450 enzymes. The primary metabolic pathway involves the oxidation of the cyclopropyl group, leading to the formation of inactive metabolites that are excreted in the urine . The compound can also undergo conjugation reactions, such as glucuronidation, which enhance its solubility and facilitate its excretion from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, it accumulates in the cytoplasm and can be transported to the nucleus, where it exerts its antibacterial effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of bacterial cells. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its ability to bind to DNA gyrase and topoisomerase IV ensures that it localizes to the sites of DNA replication and transcription, where it can effectively inhibit bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester typically involves the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine under specific conditions. This reaction forms the intermediate compound, which is then subjected to further chemical processes to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceutical agents and other organic compounds .

Scientific Research Applications

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: It serves as an intermediate in the production of ciprofloxacin hydrochloride, a key antibacterial drug used to treat various infections.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceutical agents .

Properties

IUPAC Name

methyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3/c1-20-14(19)9-6-17(7-2-3-7)12-5-10(15)11(16)4-8(12)13(9)18/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKBWFXIVMBFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101135788
Record name Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104599-90-8
Record name Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104599-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, methyl ester
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